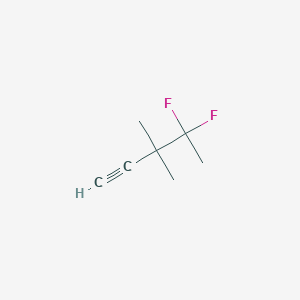

4,4-Difluoro-3,3-dimethylpent-1-yne

Description

The Strategic Significance of Organofluorine Chemistry in Advancing Molecular Science

Organofluorine chemistry, the study of carbon-fluorine bonds, has revolutionized various scientific disciplines. numberanalytics.comuzh.ch The introduction of fluorine can enhance several key molecular properties. tandfonline.comresearchgate.net In medicinal chemistry, for instance, fluorination is a widely used strategy to improve a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comtandfonline.comnih.gov The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, often makes molecules more resistant to metabolic degradation, thereby prolonging their therapeutic effect. nih.govnih.gov

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and cell membrane permeability. researchgate.netnih.gov Approximately 20% of all pharmaceuticals and about half of all agrochemicals on the market contain fluorine, a testament to its importance. nih.govcas.cn Beyond medicine, fluorinated compounds are integral to materials science, finding applications in the creation of fluoropolymers with high thermal stability and chemical resistance, such as those used in non-stick coatings and advanced liquid crystals. numberanalytics.comnumberanalytics.com

The Unique Electronic and Steric Influence of Geminal Difluoro Substitution

The presence of a geminal difluoro group (a CF2 group) on a carbon atom imparts a unique combination of electronic and steric effects on a molecule. Electronically, the two highly electronegative fluorine atoms strongly withdraw electron density, which can significantly impact the reactivity of adjacent functional groups. thieme-connect.de For example, a double bond next to a CF2 group becomes electron-deficient and less likely to participate in certain reactions. thieme-connect.de This inductive effect also influences the acidity of neighboring protons and the stability of carbocations. thieme-connect.deresearchgate.net

Position of 4,4-Difluoro-3,3-dimethylpent-1-yne within the Landscape of Fluorinated Terminal Alkynes and Building Blocks

This compound is a specialized fluorinated terminal alkyne. Terminal alkynes, which have a hydrogen atom attached to one of the sp-hybridized carbons, are versatile building blocks in organic synthesis. researchgate.netresearchgate.net They participate in a wide array of chemical transformations, including coupling reactions, cycloadditions, and hydrations, making them invaluable for constructing more complex molecular architectures. rsc.orgd-nb.infoacs.org

The subject compound combines the reactivity of a terminal alkyne with the unique properties imparted by the geminal difluoro group and a sterically demanding tert-butyl-like substituent (two methyl groups on the adjacent carbon). This combination makes it a potentially valuable synthon for several reasons:

The terminal alkyne provides a reactive handle for a variety of synthetic transformations.

The gem-difluoro group can introduce beneficial electronic and conformational properties into the target molecule.

The dimethyl groups provide steric bulk, which can influence the selectivity of reactions and the final conformation of the product.

While specific research on This compound is not extensively documented in publicly available literature, its structure suggests its utility as a building block for creating novel fluorinated compounds with potential applications in medicinal chemistry and materials science. It belongs to a class of compounds—fluoroalkylated alkynes—that are of significant interest for synthesizing fluoro-containing heterocycles and other complex structures. beilstein-journals.orgrsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H10F2 |

| Molecular Weight | 144.15 g/mol |

| Structure | |

Overview of Research Directions in Fluorinated Alkyne Chemistry

The field of fluorinated alkyne chemistry is dynamic and expanding, with several key research directions. A major focus is the development of new, more efficient, and selective methods for synthesizing fluorinated alkynes. numberanalytics.comnumberanalytics.com This includes advancements in both fluorination and fluoroalkylation techniques. cas.cnbeilstein-journals.org

Another significant area of research is the use of fluorinated alkynes in cycloaddition reactions. rsc.orgd-nb.infonih.gov These reactions are powerful tools for constructing cyclic and heterocyclic systems, which are common scaffolds in pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.org The electronic nature of fluorinated alkynes can influence the regioselectivity and stereoselectivity of these cycloadditions, allowing for the synthesis of specific isomers. rsc.orgbeilstein-journals.org

Furthermore, researchers are exploring the applications of fluorinated alkynes in materials science for the development of novel polymers and liquid crystals with enhanced properties. numberanalytics.comnumberanalytics.com The investigation of the biological activity of compounds derived from fluorinated alkynes is also a burgeoning field, with the goal of discovering new therapeutic agents. numberanalytics.com Future challenges include creating more scalable synthetic methods and exploring the potential of these compounds in emerging areas like energy storage. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethylpent-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRGYLUFYIDTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of fluorinated organic compounds, offering unparalleled insight into molecular structure.

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For gem-difluoroalkanes, which contain two fluorine atoms attached to the same carbon, ¹⁹F NMR provides critical information. researchgate.net The chemical shift of the fluorine atoms in 4,4-Difluoro-3,3-dimethylpent-1-yne is influenced by the surrounding electron-donating or withdrawing groups. The presence of the tertiary butyl group and the alkyne moiety will have a specific effect on the resonance of the fluorine nuclei.

In related gem-difluoro compounds, ¹⁹F NMR signals can appear as distinct peaks, and their coupling to adjacent protons (²JHF) provides valuable structural data. nih.gov For instance, in studies of similar compounds, diastereomeric products could be distinguished by their unique ¹⁹F NMR signals. nih.gov The precise chemical shift and coupling constants are highly sensitive to the molecular geometry and electronic environment, making ¹⁹F NMR an indispensable tool for confirming the identity and purity of this compound.

Typical ¹⁹F NMR Data for gem-Difluoro Compounds

| Compound Type | Typical ¹⁹F Chemical Shift (δ, ppm) | Typical Coupling Constants (Hz) |

|---|---|---|

| gem-Difluoroalkanes | Varies depending on substitution | ²JHF (H-C-F) can be significant |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the hydrocarbon framework of this compound. uobasrah.edu.iq

¹H NMR: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. The acetylenic proton (≡C-H) is expected to resonate in a characteristic region around 1.7-3.1 ppm. libretexts.org The methyl protons of the tert-butyl group will appear as a singlet, likely in the upfield region of the spectrum. The integration of these signals confirms the ratio of different protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. hw.ac.uk The sp-hybridized carbons of the alkyne group typically appear in the range of 70-110 ppm. oregonstate.edu The quaternary carbon attached to the two fluorine atoms will show a characteristic splitting pattern due to coupling with the fluorine atoms (¹JCF). The chemical shift of this carbon is significantly influenced by the electronegative fluorine atoms. The carbons of the tert-butyl group will also have characteristic chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, although quaternary carbons, like the one in the alkyne, may sometimes unexpectedly appear in DEPT spectra due to large two-bond C-H coupling constants. blogspot.comblogspot.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (≡C-H) | ~2.0 - 3.0 | Singlet | Characteristic for terminal alkynes. |

| ¹H (-C(CH₃)₂) | ~1.2 - 1.5 | Singlet | Protons of the two methyl groups on the quaternary carbon. |

| ¹³C (≡C-H) | ~70 - 90 | Doublet (due to ¹JCH) | sp-hybridized carbon. |

| ¹³C (-C≡) | ~80 - 100 | Singlet | Quaternary sp-hybridized carbon. May show long-range coupling. blogspot.com |

| ¹³C (-C(CH₃)₂) | ~30 - 40 | Singlet | Quaternary carbon of the tert-butyl group. |

| ¹³C (-C(CH₃)₂) | ~25 - 35 | Quartet (due to ¹JCH) | Methyl carbons of the tert-butyl group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. acs.org For this compound (C₇H₁₀F₂), HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy, typically to within a few parts per million (ppm). ub.edu This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-high resolution mass spectrometry (GC-HRMS) are powerful for analyzing fluorinated compounds. chromatographyonline.comnih.govosti.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 132.0750 |

| [M+H]⁺ | 133.0829 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. umsl.edu

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most characteristic absorptions would be from the terminal alkyne. orgchemboulder.com A sharp, strong band for the ≡C-H stretch is expected around 3300 cm⁻¹. libretexts.org The C≡C triple bond stretch will appear as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C≡C stretch is often weak in the IR spectrum, it can be a strong and sharp signal in the Raman spectrum, especially for non-polar bonds. nih.govacs.org This makes Raman spectroscopy particularly useful for identifying the alkyne functionality. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. umsl.edu

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretch | ~3300 | FT-IR (strong, sharp) |

| Alkyne (C≡C) | Stretch | ~2100-2140 | FT-IR (weak to medium), Raman (strong) |

| C-H (in methyl groups) | Stretch | ~2850-3000 | FT-IR |

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives

While obtaining a single crystal of the low-melting this compound itself might be challenging, X-ray crystallography of its solid derivatives can provide definitive proof of its molecular structure in the solid state. ethz.ch By reacting the alkyne with a suitable reagent to form a crystalline derivative, its three-dimensional structure can be determined with high precision. This technique provides accurate bond lengths, bond angles, and conformational information, confirming the connectivity and stereochemistry established by other spectroscopic methods. For example, derivatives formed through reactions of the alkyne, such as cyclization or addition reactions, could potentially yield crystalline materials suitable for X-ray analysis. researchgate.net

Synthetic Applications and Broader Utility in Organic Synthesis Research

4,4-Difluoro-3,3-dimethylpent-1-yne as a Versatile Building Block in Complex Molecule Synthesis

This compound is a specialized alkyne that features a terminal triple bond, making it amenable to a wide array of synthetic transformations. The presence of a gem-difluoro group adjacent to a quaternary carbon imparts distinct steric and electronic properties, influencing the reactivity and characteristics of the molecules synthesized from it. rsc.org These features make it a versatile precursor for a variety of fluorinated compounds and a tool for building structurally diverse carbon skeletons.

The terminal alkyne of this compound serves as a synthetic handle that can be readily transformed into other saturated and unsaturated fluorinated moieties. These transformations are fundamental in organic synthesis, allowing for the generation of a library of related fluorinated building blocks from a single starting material.

Key transformations include:

Hydrogenation: The alkyne can be selectively reduced to the corresponding alkene, 4,4-difluoro-3,3-dimethylpent-1-ene , using catalysts such as Lindlar's catalyst for cis-alkene formation or sodium in liquid ammonia (B1221849) for trans-alkene formation. Complete hydrogenation over a catalyst like palladium on carbon would yield the saturated alkane, 4,4-difluoro-3,3-dimethylpentane .

Hydrofluorination: Gold(I)-catalyzed hydrofluorination of alkynes is a known method to produce vinyl fluorides. escholarship.org Applying this to this compound could yield monofluoroalkene products, further expanding its synthetic utility.

Cyclization Reactions: The alkyne can participate in various cyclization reactions. For instance, visible-light-induced [2+2] cyclization with in situ generated difluoroketene can produce gem-difluorocyclobutenones, which are valuable intermediates for further functionalization. acs.org

Table 1: Potential Transformations of this compound to Other Fluorinated Compounds

| Reaction Type | Potential Product | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| Partial Hydrogenation (cis) | (Z)-4,4-Difluoro-3,3-dimethylpent-1-ene | H₂, Lindlar's Catalyst | Access to cis-alkene geometry. |

| Full Hydrogenation | 4,4-Difluoro-3,3-dimethylpentane | H₂, Pd/C | Formation of a saturated fluorinated alkane. |

| Hydrofluorination | Monofluoroalkene derivatives | Gold(I) catalyst, Et₃N·3HF | Stereoselective synthesis of vinyl fluorides. escholarship.org |

| [2+2] Cyclization | gem-Difluorocyclobutenone derivatives | Bromodifluoroacetylsilanes, Visible Light | Access to strained, fluorinated cyclic systems. acs.org |

The terminal alkyne functionality of this compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex and diverse molecular scaffolds. beilstein-journals.org

Notable reactions include:

Cross-Coupling Reactions: As a terminal alkyne, it is an ideal substrate for Sonogashira coupling with aryl or vinyl halides, providing a direct route to couple the fluorinated moiety to various aromatic and unsaturated systems.

Cycloaddition Reactions: The alkyne can undergo cycloaddition reactions to form a variety of heterocyclic structures, which are prevalent in medicinal chemistry. rsc.orgrsc.org For example, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) would yield 1,5-disubstituted 1,2,3-triazoles. The steric hindrance from the dimethyl groups is expected to enforce high regioselectivity in such reactions.

Table 2: Key Reactions for Constructing Carbon Frameworks

| Reaction Type | Reactant Partner | Resulting Scaffold | Catalyst/Conditions |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne | Pd catalyst, Cu co-catalyst, Base |

| Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide | 1,5-Disubstituted 1,2,3-triazole | Ruthenium catalyst |

| Diels-Alder Reaction (after CEYM) | Dienophile | Fluorinated carbo- and heterocycles | Hoveyda-Grubbs catalyst, Ethylene beilstein-journals.org |

Development of Novel Fluorinated Scaffolds for Chemical Probes and Ligands

The development of novel molecular probes and ligands for biological targets is a cornerstone of chemical biology and drug discovery. The incorporation of fluorine can significantly enhance the properties of these molecules. mdpi.com While direct applications of this compound in this area are still emerging, its structure offers several advantageous features for the design of new fluorinated scaffolds.

The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, while also increasing metabolic stability. The bulky 3,3-dimethyl arrangement provides a rigid structural element that can help to lock the conformation of a molecule, a desirable trait for achieving high-affinity binding to biological targets. Furthermore, the fluorine atoms can be used as reporters in ¹⁹F NMR or MRI studies, making this building block attractive for the creation of imaging probes. nih.govacs.orgfrontiersin.orgnih.gov The heterocycles and other complex molecules synthesized from this alkyne (as described in 6.1.2) can serve as the core scaffolds for new generations of probes and ligands.

Strategies for Incorporating Fluorinated Alkyne Moieties into Polymeric Materials Research

Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. numberanalytics.comontosight.ai The terminal alkyne of this compound makes it a prime candidate for incorporation into polymeric structures through various modern polymerization techniques.

Strategies for its use in polymer chemistry include:

Click Polymerization: The alkyne functionality is ideal for "click" reactions, such as the copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC). These reactions can be used for step-growth polymerization with di-azido monomers or for the post-polymerization functionalization of azide-containing polymers.

Thiol-Yne Polymerization: The reaction of the alkyne with dithiols can be used to synthesize fluorinated polythioethers, a class of polymers with interesting optical and physical properties.

Metathesis Polymerization: Although less direct, the alkyne could be converted to a diene via cross-enyne metathesis and then subjected to ring-opening metathesis polymerization (ROMP) to create fluorinated polymers with controlled architectures. beilstein-journals.org

Role in the Design of Novel Fluorinated Building Blocks for Future Synthetic Innovations

The synthesis of novel fluorinated compounds is a rapidly advancing field, driven by the continuous demand for new molecules in medicine, agriculture, and materials science. rsc.orgresearchgate.net Small, versatile molecules like this compound are crucial as they serve as foundational building blocks for creating more complex and functionalized fluorinated molecules.

Its role in future innovations is multifaceted:

It provides access to the unique gem-difluoro-3,3-dimethylpentyl moiety, which can be introduced into a wide range of molecular frameworks.

The transformations of its alkyne group (hydrogenation, cycloaddition, coupling) generate a diverse set of secondary building blocks, such as fluorinated alkenes, alkanes, and heterocycles. rsc.orgrsc.org

The study of its reactivity contributes to a deeper understanding of how fluorine substitution influences chemical reactions, paving the way for the development of new synthetic methodologies.

The ability to construct complex fluorinated molecules from relatively simple and accessible starting materials is key to accelerating innovation. nih.gov Building blocks like this compound are therefore indispensable tools for synthetic chemists aiming to explore the vast chemical space of organofluorine compounds.

Current Challenges and Future Research Directions in Fluorinated Alkyne Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of fluorinated alkynes has traditionally relied on methods that can be resource-intensive and generate significant waste. numberanalytics.comresearchgate.net A major ongoing challenge is the development of more sustainable and environmentally friendly synthetic routes.

Recent advancements include the use of electrochemical methods, which offer a greener alternative for synthesizing fluorinated alkynes. alfa-chemistry.com These methods can reduce the need for harsh reagents and minimize waste streams. Another promising approach is the use of two-phase catalysis systems, which can simplify product separation and catalyst recycling. grc.org Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, are being explored to create more eco-friendly protocols. grc.orgscholarsresearchlibrary.com The development of catalytic systems that are recoverable and reusable is a key focus, with ionic liquids showing potential as green reaction media. scholarsresearchlibrary.com An atom-economical approach, which maximizes the incorporation of all starting materials into the final product, is a guiding principle in the design of new synthetic methods for these compounds. rsc.org

Future research in this area will likely focus on:

Expanding the scope of electrochemical and photochemical fluorination methods. numberanalytics.com

Developing novel, low-toxicity, and recyclable catalytic systems. grc.orgrsc.org

Utilizing bio-inspired and enzymatic approaches for fluorination. numberanalytics.comgrc.org

Implementing flow chemistry techniques for safer and more efficient continuous production.

Advancements in Highly Enantioselective and Diastereoselective Functionalization of Gem-Difluoroalkynes

Achieving high levels of stereocontrol in the reactions of gem-difluoroalkynes is a critical challenge for their application in areas like medicinal chemistry, where specific stereoisomers are often required for biological activity. The development of enantioselective and diastereoselective functionalization methods is therefore a major area of research.

Significant progress has been made in the transition metal-catalyzed functionalization of gem-difluoroalkenes, which are closely related to and can be derived from gem-difluoroalkynes. nih.gov For instance, copper-catalyzed enantioselective nucleophilic addition of fluorinated reagents to gem-difluoroalkynes has been shown to produce tertiary allylic monofluorides with high enantioselectivity. researchgate.net Rhodium(III)-catalyzed asymmetric synthesis has also been employed to generate fluorinated allenes from gem-difluoroalkyne precursors. rsc.org The use of chiral ligands, such as sulfoxide (B87167) phosphines, has been instrumental in controlling the stereochemical outcome of these reactions. researchgate.net Furthermore, diastereoselective syntheses have been developed, for example, to produce E-monofluoroalkenyl benzoisothiazole 1-oxides. researchgate.net

Future efforts will be directed towards:

Designing new chiral catalysts and ligands for a broader range of transformations. researchgate.net

Exploring substrate-controlled and reagent-controlled strategies for achieving high stereoselectivity.

Developing catalytic systems that can achieve stereodivergent synthesis, allowing access to any desired stereoisomer from a common starting material. nih.gov

Exploration of Novel Reactivity Modes and Catalytic Systems for Unique Transformations

The unique electronic properties of gem-difluoroalkynes, stemming from the strongly electron-withdrawing fluorine atoms, give rise to distinctive reactivity patterns compared to their non-fluorinated counterparts. numberanalytics.comresearchgate.net The exploration of novel reactivity modes and the development of new catalytic systems to harness this reactivity are at the forefront of research in this field.

Transition metal catalysis, particularly with rhodium, iridium, and copper, has been pivotal in uncovering new transformations of gem-difluoroalkynes. researchgate.netrsc.org For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been used to synthesize a variety of complex heterocyclic structures. researchgate.netrsc.orgresearchgate.netresearchgate.net Iridium catalysts have enabled the cleavage of both C(sp²)-H and C(sp³)-H bonds in a single transformation with difluoroalkynes. nih.gov Copper catalysis has proven effective for reactions such as hydrodefluorination and silylation. rsc.org Switchable catalytic systems, which can be turned "on" or "off" by external stimuli like pH or temperature, offer a sophisticated level of control over chemical transformations and are an emerging area of interest. nih.gov

Key areas for future research include:

Investigating frustrated Lewis pair chemistry for metal-free activations.

Exploring photoredox and electrocatalysis to unlock new reaction pathways. nih.govacs.org

Developing tandem and cascade reactions to build molecular complexity in a single step. rsc.orgresearchgate.net

Designing catalysts that can selectively cleave and functionalize the strong carbon-fluorine bond. nih.gov

Integration of Advanced Computational Design with Experimental Synthesis for Predictive Chemistry

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of new reactions and catalysts. Density Functional Theory (DFT) calculations, for example, can provide deep mechanistic insights that guide experimental efforts. acs.orgsnnu.edu.cnacademie-sciences.fr

Computational studies have been used to elucidate reaction mechanisms, predict regioselectivity and stereoselectivity, and understand the role of catalysts in transformations involving fluorinated alkynes. nih.govacs.orgsnnu.edu.cn For instance, DFT calculations have helped to explain the solvent-dependent outcomes of rhodium-catalyzed reactions and the regioselectivity of iridium-catalyzed annulations. snnu.edu.cn In the context of the Pauson-Khand reaction, computational studies have investigated the effect of fluorine substitution on reaction barriers. acs.org This predictive power allows chemists to design more efficient and selective reactions, reducing the amount of trial-and-error experimentation required.

Future directions in this integrated approach will likely involve:

Utilizing machine learning and artificial intelligence to predict reaction outcomes and identify promising catalyst structures.

Developing more accurate and efficient computational models for complex reaction systems.

Creating databases of computed properties for fluorinated compounds to accelerate materials and drug discovery.

Applying computational tools to design enzymes for the biocatalytic synthesis of fluorinated alkynes.

Expanding the Scope of Synthetic Applications for this Class of Compounds in Emerging Areas of Chemical Research

The unique properties of fluorinated alkynes make them valuable building blocks for the synthesis of complex molecules with applications in various emerging areas of chemical research, including medicinal chemistry, materials science, and agrochemicals. numberanalytics.comnih.gov

In medicinal chemistry, the gem-difluoroalkene moiety, often derived from gem-difluoroalkynes, is considered a bioisostere of the carbonyl group, and its incorporation can lead to compounds with improved metabolic stability and biological activity. nih.govnih.gov These compounds have been investigated for their potential as enzyme inhibitors and have been incorporated into various biologically active scaffolds. nih.govnih.gov In materials science, the introduction of fluorine can impart desirable properties such as high thermal stability and chemical resistance. numberanalytics.comtescan.com Functional materials derived from fluorinated compounds have potential applications in electronics, energy storage, and more. numberanalytics.comopenaccessjournals.com

Future applications are envisioned in:

The development of new positron emission tomography (PET) imaging agents.

The synthesis of advanced polymers and liquid crystals.

The creation of novel agrochemicals with enhanced efficacy.

The design of functional materials with tailored electronic and optical properties. openaccessjournals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-difluoro-3,3-dimethylpent-1-yne, and how can regioselectivity be ensured during fluorination?

- Methodological Answer : The synthesis typically involves introducing fluorine atoms via fluorinating agents (e.g., DAST, Deoxo-Fluor) or transition-metal-catalyzed fluorination. To ensure regioselectivity, reaction parameters such as temperature, solvent polarity, and steric effects of the dimethyl groups must be optimized. For example, bulky substituents at the 3,3-dimethyl position may direct fluorination to the 4,4-position due to steric hindrance. Comparative studies with analogous compounds (e.g., dihydroisoquinoline derivatives) highlight the importance of stepwise fluorination and quenching intermediates to avoid over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine placement, while and NMR identify alkyne protons and methyl groups. Chemical shifts for CF groups typically appear between -80 to -120 ppm in NMR.

- IR : The alkyne C≡C stretch (~2100–2260 cm) and C-F stretches (~1000–1400 cm) provide additional confirmation.

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated in structural studies of fluorinated terphenyl derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in click chemistry or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to predict alkyne participation in reactions like Huisgen cycloaddition. For example, electron-withdrawing fluorine atoms lower the LUMO energy, enhancing reactivity with azides. Comparative studies on fluorinated dihydropyrans show that solvent effects (e.g., acetonitrile vs. trifluoroacetic acid) and substituent electronic profiles significantly influence reaction pathways .

Q. What strategies mitigate data contradictions in reaction yields when synthesizing derivatives of this compound under varying conditions?

- Methodological Answer :

- Control Experiments : Replicate reactions with purified starting materials and inert atmosphere to exclude moisture/oxygen interference.

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR, HPLC) to identify rate-limiting steps.

- Isotopic Labeling : Use or isotopes to trace mechanistic pathways, as seen in fluorinated cyclohexadienone syntheses .

- Statistical Design : Employ Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) affecting yield discrepancies.

Q. How does the steric and electronic profile of this compound influence its stability in long-term storage or under catalytic conditions?

- Methodological Answer :

- Steric Effects : The 3,3-dimethyl groups hinder nucleophilic attacks on the alkyne, enhancing stability.

- Electronic Effects : Fluorine’s electronegativity increases the alkyne’s electrophilicity, making it prone to hydrolysis if stored improperly. Stability studies on fluorinated isoquinolines recommend anhydrous conditions and antioxidants (e.g., BHT) to prevent degradation .

Experimental Design & Data Analysis

Q. How can researchers design experiments to study the compound’s role as a fluorinated building block in medicinal chemistry?

- Methodological Answer :

- Retrosynthetic Analysis : Identify target molecules (e.g., kinase inhibitors) where the alkyne serves as a clickable handle.

- Parallel Synthesis : Use high-throughput platforms to screen derivatives for bioactivity, as applied in fluorinated nucleoside syntheses .

- Structure-Activity Relationship (SAR) : Correlate fluorine placement with pharmacological properties (e.g., metabolic stability, binding affinity).

Q. What advanced analytical approaches resolve conflicting reports on the compound’s reactivity in radical-mediated transformations?

- Methodological Answer :

- EPR Spectroscopy : Detect and quantify radical intermediates during reactions.

- Computational Validation : Compare experimental activation energies with DFT-predicted values to validate mechanisms.

- Cross-Validation : Use multiple techniques (e.g., GC-MS, NMR) to confirm product identity, as demonstrated in fluorinated butadiene syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.